Conformational Restriction and Lipophilicity Profile vs. Cyclopentyl Analogues
While direct biological data for this specific secondary amine is not reported, the structural motif of a cycloheptyl group attached to a pyrazole core is a known pharmacophoric element in FXR modulator patents. The cycloheptyl ring confers greater conformational flexibility and lipophilicity compared to cyclopentyl or phenyl substituents. Based on class-level inference from cycloalkylpyrazole derivatives in Patent CN-102791695-A, the cycloheptyl group is selected to optimize binding pocket accommodation and metabolic stability [1]. This property differentiates it from more rigid or less lipophilic N-alkylamine building blocks that may be suboptimal for lead optimization programs targeting lipid-regulated pathways [1].
| Evidence Dimension | Structural Motif and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Cycloheptyl group (C7 ring) |
| Comparator Or Baseline | Cyclopentyl group (C5 ring) in FXR modulators |
| Quantified Difference | Not quantified directly for the amine; class-level inference based on increased ring size leading to higher cLogP and altered conformational space. |
| Conditions | FXR modulator SAR (Structure-Activity Relationship) analysis [1] |
Why This Matters
For scientists synthesizing novel FXR modulators or related lipid-targeting compounds, this building block provides the preferred cycloheptyl moiety over cyclopentyl alternatives, potentially improving target engagement and pharmacokinetic profiles.
- [1] Benson GM, Bleicher K, Grether U, et al. CYCLOPENTYL- AND CYCLOHEPTYLPYRAZOLES. Patent CN-102791695-A. View Source
